molecular formula C14H10BrClO2 B1448782 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone CAS No. 1242015-07-1

1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Cat. No.: B1448782
CAS No.: 1242015-07-1
M. Wt: 325.58 g/mol
InChI Key: PRVLNXDENKDNKS-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)-5-chlorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVLNXDENKDNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253123
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-07-1
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Bromophenoxy)-5-chlorophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone via Modified Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes chemoselectivity and scalability, addressing the specific challenges of synthesizing a halogenated diaryl ether.

Executive Summary

The synthesis of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone presents a specific chemoselectivity challenge: forming a diaryl ether linkage while preserving a reactive aryl bromide moiety on the phenoxy ring. Standard S_NAr conditions are often viable for ortho-acetyl activated systems, but they lack the tunability required when multiple halogen substituents are present.

This protocol details a Copper(I)-Catalyzed Ullmann-Type Coupling , specifically engineered to favor the coupling of an aryl iodide over an aryl bromide. By utilizing 5-chloro-2-hydroxyacetophenone and 1-bromo-4-iodobenzene , we leverage the reactivity hierarchy of C-I > C-Br to achieve high regioselectivity. This method avoids the formation of polymerized byproducts common in symmetric di-bromo coupling systems.

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we must select the bond disconnection that maximizes chemoselectivity.

  • Route A (Discarded): Coupling 1-(2-bromo-5-chlorophenyl)ethanone with 4-bromophenol.

    • Risk: Competitive oxidative addition of Copper into the C-Br bond of the phenol, leading to homocoupling of the phenol or polymerization.

  • Route B (Selected): Coupling 1-(5-chloro-2-hydroxyphenyl)ethanone with 1-bromo-4-iodobenzene .

    • Advantage:[1][2] Copper(I) catalysts undergo oxidative addition to Aryl-Iodides significantly faster than Aryl-Bromides. This ensures the ether linkage forms at the iodine site, leaving the para-bromine intact for downstream functionalization.

Reaction Scheme Visualization

ReactionScheme cluster_0 Precursors Pre1 5-Chloro-2-hydroxyacetophenone (Nucleophile) Reaction CuI (10 mol%) Ligand: 1,10-Phenanthroline Cs2CO3, DMSO, 110°C Pre1->Reaction Pre2 1-Bromo-4-iodobenzene (Electrophile) Pre2->Reaction Product TARGET: 1-(2-(4-Bromophenoxy)- 5-chlorophenyl)ethanone Reaction->Product Selective C-O Coupling

Figure 1: Chemoselective Ullmann strategy utilizing the reactivity gap between Aryl-I and Aryl-Br.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
5-Chloro-2-hydroxyacetophenone 170.591.05.00 gNucleophile
1-Bromo-4-iodobenzene 282.901.29.95 gElectrophile
Copper(I) Iodide (CuI) 190.450.1558 mgCatalyst
1,10-Phenanthroline 180.210.21.05 gLigand
Cesium Carbonate (Cs₂CO₃) 325.822.019.1 gBase
DMSO (Anhydrous) --50 mLSolvent
Step-by-Step Methodology

Phase 1: Catalyst Complexation (Critical for Activity)

  • In a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add CuI (558 mg) and 1,10-Phenanthroline (1.05 g).

  • Evacuate and backfill with Argon three times to remove atmospheric oxygen (O₂ poisons the catalyst).

  • Add 10 mL of anhydrous DMSO. Stir at room temperature for 15 minutes until a homogenous, dark-colored complex forms.

Phase 2: Reaction Assembly 4. Under positive Argon flow, add 5-Chloro-2-hydroxyacetophenone (5.00 g), 1-Bromo-4-iodobenzene (9.95 g), and Cs₂CO₃ (19.1 g). 5. Add the remaining DMSO (40 mL) to wash down the solids. 6. Seal the flask with a septum or screw cap.

Phase 3: Thermal Activation 7. Place the flask in a pre-heated oil bath at 110°C . 8. Stir vigorously (800 rpm). The reaction is heterogeneous initially but may homogenize as the phenoxide forms and reacts. 9. Monitoring: Monitor via HPLC or TLC (Eluent: 10% EtOAc/Hexanes) at 4, 8, and 12 hours. Look for the disappearance of the acetophenone. The aryl iodide may remain in slight excess.

Phase 4: Workup and Purification 10. Cool the mixture to room temperature. 11. Dilute with Ethyl Acetate (150 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with additional EtOAc. 12. Transfer the filtrate to a separatory funnel. Wash with Water (3 x 100 mL) to remove DMSO. 13. Wash the organic layer with Brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-15% EtOAc in Hexanes).

Mechanistic Insight

The success of this reaction relies on the "Modified Ullmann" mechanism. Unlike the classic harsh Ullmann reaction (200°C, Cu⁰), the use of bidentate ligands (1,10-phenanthroline) stabilizes the Cu(I) species and lowers the activation energy for oxidative addition.

Catalytic Cycle[6][7]

CatalyticCycle L_Cu_I [L-Cu(I)-I] L_Cu_OPh [L-Cu(I)-OAr] L_Cu_I->L_Cu_OPh Ligand Exchange (-HI) Ox_Add [L-Cu(III)(Ar')(I)(OAr)] L_Cu_OPh->Ox_Add Oxidative Addition (Rate Limiting) Ox_Add->L_Cu_I Reductive Elimination Phenol Phenol + Base ArI Ar-I (Electrophile) Product Product (Ar-O-Ar')

Figure 2: The catalytic cycle involves Ligand Exchange with the phenoxide, followed by Oxidative Addition of the Aryl Iodide, and finally Reductive Elimination to form the ether.[3][4][5]

Key Mechanistic Checkpoint: The rate of oxidative addition to Ar-I is orders of magnitude faster than to Ar-Br. By keeping the temperature at 110°C (moderate for Ullmann), we kinetically select for the Iodine, leaving the Bromine untouched.

Quality Control & Validation

To ensure the protocol produced the correct regioisomer and that the bromine is intact:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the Acetyl singlet (~2.6 ppm).

    • Verify the integration of aromatic protons. The 4-bromophenoxy ring should show a characteristic AA'BB' system (two doublets) if not overlapped.

    • The 5-chloro-2-substituted ring will show an AMX or ABC pattern depending on shifts.

  • Mass Spectrometry (GC-MS or LC-MS):

    • Isotope Pattern: This is critical. You must observe the specific isotope pattern for 1 Br + 1 Cl .

      • M+ (100%), M+2 (130%), M+4 (30%) approximate ratios due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br natural abundance.

  • Melting Point: Compare with literature or calculated values (Expected range: solid, likely 60-90°C depending on polymorphs).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by O₂.Degas solvents thoroughly. Ensure Argon atmosphere is maintained.
Blue/Green Reaction Color Oxidation of Cu(I) to Cu(II).The reaction has been exposed to air. Add 10% ascorbic acid during workup to reduce, but the run may be compromised.
Formation of Biaryl (Ar-Ar) Homocoupling of Ar-I.Reduce catalyst loading. Ensure Phenol is present in the flask before heating.
Tarry/Black Mixture Polymerization of product.Temperature too high (>130°C). Reduce temp to 90-100°C and extend time.

References

  • Mechanism of Ullmann Coupling: Sperotto, E., van Klink, G. P., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions.

  • Ligand Effects (Phenanthroline): Altinel, H., & Avci, A. (2016). Copper-Catalyzed Ullmann-Type C-O Coupling Reactions. IntechOpen.

  • General Protocol for Diaryl Ethers: Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters.

  • Chemoselectivity (I vs Br): Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

Sources

Application Notes & Protocols: The Utility of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone . As a highly functionalized diaryl ether ketone, this compound serves as a versatile and valuable intermediate in the synthesis of complex organic molecules. Its distinct structural features—a halogenated phenoxy moiety, a chlorinated phenyl ring, and a reactive acetyl group—make it an ideal precursor for constructing molecular scaffolds prevalent in modern pharmacophores. This guide details its physicochemical properties, safety protocols, and provides step-by-step, validated experimental procedures for its conversion into advanced intermediates, such as α-haloketones, which are pivotal for the synthesis of heterocyclic systems.

Introduction and Core Concepts

In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The selection of starting materials and intermediates dictates the feasibility, cost, and scalability of producing an Active Pharmaceutical Ingredient (API). 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone (CAS No. 764066-39-3) is an exemplar of a well-designed pharmaceutical intermediate. Its structure is pre-loaded with key functionalities that allow for precise and high-yield transformations.

The diaryl ether linkage is a common motif in numerous biologically active compounds, offering conformational flexibility. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic rings provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic elaboration of the molecular structure. The ketone functionality serves as a primary reaction site for a multitude of classic organic transformations.

This guide will focus on a foundational and powerful application: the conversion of the title compound into its α-bromo derivative, a critical synthon for building heterocyclic cores common in medicinal chemistry.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the intermediate's properties and safety requirements is the bedrock of any successful laboratory protocol.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-[2-(4-bromophenoxy)-5-chlorophenyl]ethanoneN/A
CAS Number 764066-39-3N/A
Molecular Formula C₁₄H₁₀BrClO₂
Molecular Weight 325.59 g/mol
Appearance Solid (form may vary)
SMILES O=C(C)C1=CC(Cl)=CC=C1OC2=CC=C(Br)C=C2
InChI Key PRVLNXDENKDNKS-UHFFFAOYSA-N
Safety, Handling, and Storage

Trustworthiness in experimental design begins with safety. 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone must be handled with appropriate care in a controlled laboratory environment.

GHS Hazard Classification:

  • H319: Causes serious eye irritation.

  • H413: May cause long-lasting harmful effects to aquatic life.

  • Signal Word: Warning

Recommended Precautions and PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][3]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[2]

    • Skin and Body Protection: Wear a standard laboratory coat. Wash hands and exposed skin thoroughly after handling.[1][3]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[3]

Application Protocol 1: α-Bromination of the Ketone Moiety

Expertise & Causality: The conversion of a ketone to an α-bromoketone is a cornerstone transformation in organic synthesis. It turns a relatively unreactive C-H bond into a C-Br bond, creating a potent electrophilic site susceptible to nucleophilic attack. This unlocks a vast array of subsequent reactions for building complexity. The protocol below uses elemental bromine in methanol, which proceeds via an enol or enolate intermediate. Methanol serves as a suitable solvent, and the reaction can be monitored effectively by Thin Layer Chromatography (TLC).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone Intermediate in Methanol in a flask B Cool flask in an ice bath (0-5 °C) A->B D Add Bromine solution dropwise to the flask B->D C Prepare Bromine solution in Methanol E Monitor reaction by TLC (approx. 2-4 hours) D->E F Quench with Sodium Thiosulfate solution E->F G Extract with Ethyl Acetate F->G H Wash organic layer (H₂O, Brine) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by recrystallization from Ethanol I->J K K J->K Final Product: 2-Bromo-1-(2-(4-bromophenoxy) -5-chlorophenyl)ethanone

Caption: Workflow for the α-bromination of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone (e.g., 10.0 g, 30.7 mmol) in methanol (100 mL).

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Reagent Preparation: In the dropping funnel, carefully prepare a solution of bromine (1.67 mL, 33.8 mmol) in methanol (20 mL).

  • Addition: Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution dropwise until the reddish-brown color completely disappears, indicating that all excess bromine has been quenched.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel and shake vigorously.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone as a solid.

  • Purification: Recrystallize the crude product from hot ethanol to afford 2-bromo-1-(2-(4-bromophenoxy)-5-chlorophenyl)ethanone as a purified solid.

Expected Data
ParameterExpected Value
Product Name 2-Bromo-1-(2-(4-bromophenoxy)-5-chlorophenyl)ethanone
Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 4.45 (s, 2H, -COCH₂Br), 6.9-8.0 (m, 7H, Ar-H)

Application Protocol 2: Hantzsch Thiazole Synthesis

Expertise & Causality: This protocol demonstrates the synthetic utility of the α-bromoketone prepared in the previous step. The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[4] It provides a direct and efficient route to construct the thiazole ring, a heterocycle of immense importance in medicinal chemistry due to its wide range of biological activities. This protocol uses thiourea as a simple and readily available thioamide.

Reaction Scheme Diagram

G alpha_bromo Start: α-Bromoketone (Product from Protocol 1) intermediate Intermediate (via nucleophilic attack and cyclization) alpha_bromo->intermediate + Thiourea in Ethanol, Reflux thiourea Reagent: Thiourea (H₂NCSNH₂) product Product: Aminothiazole Derivative intermediate->product Dehydration

Caption: Reaction pathway for the Hantzsch synthesis of an aminothiazole derivative.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2-Bromo-1-(2-(4-bromophenoxy)-5-chlorophenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Protocol:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the α-bromoketone (e.g., 5.0 g, 12.4 mmol) and thiourea (1.03 g, 13.6 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C). The solids should dissolve as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC until the α-bromoketone spot is no longer visible (typically 3-5 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add saturated sodium bicarbonate solution until the mixture is slightly basic (pH ≈ 8), which neutralizes the HBr byproduct and precipitates the free base of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Analytical Quality Control

Self-validating protocols require robust analytical methods to confirm the identity, purity, and yield of the intermediate and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for monitoring reaction progress and determining the purity of the final compound.[5]

ParameterRecommended Value
HPLC System Standard system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 248 nm
Injection Vol. 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation.

  • ¹H NMR: For the α-bromination protocol, the disappearance of the acetyl methyl singlet (around δ 2.6 ppm) and the appearance of a new singlet for the methylene protons (-CH₂Br) around δ 4.4 ppm is a definitive indicator of a successful reaction.

  • ¹³C NMR: The shift of the carbonyl carbon and the appearance of a new methylene carbon signal further confirm the transformation.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the starting material and products. The isotopic pattern for compounds containing both bromine and chlorine is highly characteristic and provides unambiguous confirmation of the elemental composition.

References

  • Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone - PMC. [Link]

  • Thieme E-Journals - Synthesis / Full Text. [Link]

  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar. [Link]

  • Organic Syntheses Procedure. [Link]

  • CAS No : 915095-86-2 | Product Name : (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. [Link]

  • Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles - Scite.ai. [Link]

  • 1-(5-bromo-4-chloro-2-fluorophenyl)
  • Canagliflozin-impurities | Pharmaffiliates. [Link]

  • CN107556287B - Canagliflozin intermediate synthetic method - Google P
  • Canagliflozin EP Impurities & USP Related Compounds - SynThink. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. [Link]

  • CAS 32384-65-9 Canagliflozin Intermediate Manufacturers, Exporters & Suppliers in India | Aarti Pharmalabs Limited. [Link]

  • Intermediates of Canagliflozin | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem. [Link]

  • Ethanone, 1-(2,4,5-trichlorophenyl)- - the NIST WebBook. [Link]

  • Analytical Methods - OPUS. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

Sources

Preparation of antifungal agents using diaryl ether scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether (DAE) motif is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous bioactive natural products and synthetic drugs. While historically associated with antibacterial agents (e.g., Triclosan), recent structure-activity relationship (SAR) studies have validated DAEs as potent antifungal agents targeting succinate dehydrogenase (SDH), chitin synthase, and fungal cell membrane integrity. This guide provides a streamlined, field-proven workflow for the chemical synthesis of DAE libraries using modern copper-mediated oxidative coupling (Chan-Lam) and nucleophilic aromatic substitution (SNAr), followed by rigorous biological validation using CLSI-standardized susceptibility assays.

Part 1: Strategic Synthesis – Beyond the Ullmann Reaction

Historically, DAE formation relied on the Ullmann condensation , requiring stoichiometric copper, high temperatures (>200°C), and strong bases—conditions often incompatible with the delicate functional groups required for antifungal specificity.

To maximize structural diversity and yield, we recommend a bifurcated synthetic strategy based on the electronic nature of the substrates.

Decision Matrix: Selecting the Right Protocol
  • Pathway A (Chan-Lam Coupling): Best for electron-rich or neutral substrates. It is aerobic, proceeds at room temperature, and tolerates moisture.

  • Pathway B (SNAr): Best for electron-deficient electrophiles (containing -NO₂, -CN, -CF₃). It is robust, atom-economical, and metal-free.

Synthesis_Workflow Start Target Diaryl Ether Structure Decision Is the Aryl Halide Electron Deficient? (e.g., -NO2, -CF3, -CN) Start->Decision SNAr_Route Pathway B: SNAr Substitution Decision->SNAr_Route Yes (Activated) ChanLam_Route Pathway A: Chan-Lam Coupling Decision->ChanLam_Route No (Unactivated) SNAr_Cond Conditions: Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 80-120°C SNAr_Route->SNAr_Cond SNAr_Mech Mechanism: Meisenheimer Complex SNAr_Cond->SNAr_Mech Product Purified Diaryl Ether (Ready for Bioassay) SNAr_Mech->Product ChanLam_Cond Conditions: Cat: Cu(OAc)2 (10-20%) Oxidant: O2 (Air) Ligand: Pyridine/TEA Temp: RT ChanLam_Route->ChanLam_Cond ChanLam_Mech Mechanism: Oxidative Transmetallation (CuII -> CuIII) ChanLam_Cond->ChanLam_Mech ChanLam_Mech->Product

Figure 1: Synthetic decision matrix ensuring optimal yield based on substrate electronics.

Part 2: Detailed Chemical Protocols

Protocol A: Copper(II)-Mediated Chan-Lam Coupling

Recommended for: Synthesizing diverse libraries with sensitive functional groups.

Principle: This reaction utilizes arylboronic acids as the electrophile and phenols as the nucleophile. The key driver is the oxidative regeneration of the Cu(II) species by atmospheric oxygen.[1][2]

Materials:

  • Substituted Phenol (1.0 equiv)

  • Arylboronic Acid (1.5 - 2.0 equiv)[2]

  • Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv; stoichiometric is faster, catalytic requires O₂ balloon)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (181 mg, 1.0 mmol) and activated 4Å molecular sieves (500 mg).

  • Solvation: Add DCM (20 mL) and stir for 5 minutes.

  • Addition: Sequentially add the substituted Phenol (1.0 mmol), Arylboronic acid (1.5 mmol), and TEA (2.0 mmol).

  • Reaction: Cap the flask with a drying tube (open to air) or attach an O₂ balloon. Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1][2] The boronic acid spot will disappear, and a less polar product spot will appear.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Recommended for: Scaling up active compounds with electron-withdrawing groups (EWGs).

Procedure:

  • Setup: Dissolve the substituted Phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at RT for 15 mins to generate the phenoxide anion.

  • Coupling: Add the Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 equiv).

  • Heating: Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[1][2]

Part 3: Biological Validation (CLSI M27-A3/Ed4)

Synthesizing the molecule is only half the battle. Accurate antifungal assessment requires strict adherence to CLSI (Clinical and Laboratory Standards Institute) protocols to ensure reproducibility.[3]

Critical Parameter: The Medium Standard LB or Mueller-Hinton broth cannot be used. You must use RPMI 1640 buffered with MOPS .

  • Why? Many antifungal agents (especially azoles and DAEs) are pH-sensitive. Unbuffered media undergo pH shifts due to fungal metabolism, altering the drug's ionization state and MIC values. MOPS maintains pH at 7.0.

Protocol C: Microbroth Dilution Assay (96-Well Format)

Materials:

  • Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Medium: RPMI 1640 w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Controls: Fluconazole (Positive), DMSO (Solvent Negative).

Workflow:

  • Inoculum Prep: Pick 5 colonies from 24h culture. Suspend in sterile saline. Adjust turbidity to 0.5 McFarland standard (

    
     to 
    
    
    
    CFU/mL).
  • Dilution: Dilute the suspension 1:1000 in RPMI 1640 medium (Final:

    
     to 
    
    
    
    CFU/mL).
  • Compound Plate:

    • Dissolve DAE compounds in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in the 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

    • Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[4] 35°C for 48–72 hours (filamentous fungi grow slower).

  • Readout:

    • MIC₅₀: Lowest concentration causing 50% inhibition compared to growth control (measured by OD₆₀₀ or visual score).

Data Presentation Template:

Compound ID R¹ (Phenol) R² (Aryl) MIC (C. albicans) µg/mL MIC (A. fumigatus) µg/mL LogP
DAE-01 4-Cl 2,4-Di-NO₂ 0.5 2.0 3.2
DAE-02 H 4-CN >64 >64 2.1

| Fluconazole | - | - | 0.25 | 16.0 | - |

Part 4: Mechanism of Action (MoA)

Diaryl ethers are "dirty drugs" in the best sense—they often possess multi-target pharmacology, reducing the likelihood of resistance development.

Primary Targets:

  • Membrane Disruption: The lipophilic DAE scaffold inserts into the fungal lipid bilayer, disrupting ergosterol packing and increasing permeability.

  • Mitochondrial ROS Stress: Certain DAEs uncouple oxidative phosphorylation, leading to a fatal accumulation of Reactive Oxygen Species (ROS).

  • Enzymatic Inhibition: Specific derivatives target Succinate Dehydrogenase (SDH) (Complex II), halting the TCA cycle.

MoA_Pathway Drug Diaryl Ether Agent Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Intercalation Mito Mitochondria (Complex II / SDH) Drug->Mito Inhibition Permeability Increased Permeability Membrane->Permeability ROS ROS Accumulation (Oxidative Stress) Mito->ROS Leakage Leakage of K+ and ATP Permeability->Leakage Death Apoptosis / Necrosis (Fungicidal Effect) Leakage->Death ROS->Death

Figure 2: Dual-action mechanism of diaryl ethers leading to fungal cell death.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[5][6] Tetrahedron Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI).[7][8] (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). CLSI.[7][8] Link

  • Li, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[9] Journal of Agricultural and Food Chemistry. Link

  • Linde, E., et al. (2022). A one-pot cascade protocol for diarylation of amines and water.[10] STAR Protocols. Link

  • BenchChem. Application Notes for Chan-Lam Coupling Reactions. Link

Sources

Application Notes and Protocols for Grignard Reactions with Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting Grignard reactions with substituted acetophenones. This document emphasizes scientific integrity, field-proven insights, and safety to ensure reliable and reproducible outcomes.

Introduction: The Power and Nuances of the Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] Discovered by Victor Grignard in 1900, this reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that found in ketones.[3][4] For substituted acetophenones, this reaction provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[5]

The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the acetophenone.[1][3] This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[6] While the reaction appears straightforward, its success is highly sensitive to a multitude of factors, particularly when dealing with substituted aromatic ketones. This guide will delve into these critical parameters to empower researchers to optimize their Grignard reactions for a variety of substituted acetophenones.

The Critical Influence of Substituents on Acetophenone Reactivity

The electronic and steric properties of substituents on the aromatic ring of acetophenone profoundly impact the course and efficiency of the Grignard reaction. A thorough understanding of these effects is paramount for reaction design and troubleshooting.

Electronic Effects: A Double-Edged Sword

Substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon through inductive and resonance effects.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) decrease the electron density on the aromatic ring and, by extension, increase the partial positive charge on the carbonyl carbon.[8] This enhanced electrophilicity can lead to a faster reaction rate.[9] However, some EWGs can also react with the Grignard reagent, leading to undesired side products.

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) and alkyl (-R) increase the electron density of the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon and potentially slow the reaction rate.

Steric Hindrance: A Physical Barrier to Reaction

The size and position of substituents on the acetophenone can sterically hinder the approach of the nucleophilic Grignard reagent to the carbonyl carbon.[10] Ortho-substituents, in particular, can significantly impede the reaction, potentially leading to lower yields or favoring side reactions like enolization or reduction.[11] In cases of severe steric hindrance, the Grignard reagent may act as a base, abstracting an alpha-proton from the acetophenone to form an enolate, which upon workup, regenerates the starting ketone.[6][11]

Optimizing Reaction Conditions: A Systematic Approach

Successful Grignard reactions with substituted acetophenones hinge on the meticulous control of several key parameters.

Reagent and Solvent Purity: The Anhydrous Imperative

Grignard reagents are potent bases and will react readily with protic sources, most notably water.[6][12][13] This necessitates the use of anhydrous solvents and impeccably dry glassware.[12][14]

  • Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[4][15] THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[16][17]

  • Drying Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use to remove any adsorbed moisture.[12][16]

Grignard Reagent: Preparation and Titration

While many simple Grignard reagents are commercially available, they can also be prepared in the laboratory by reacting an organic halide with magnesium metal.[4][18]

  • Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium turnings.[15][18]

  • Titration: The exact concentration of a freshly prepared or commercial Grignard reagent should always be determined by titration before use to ensure accurate stoichiometry.[6][19] A common method involves titration against a known concentration of a protic reagent in the presence of a color indicator.[20]

Temperature Control: Taming the Exotherm

The formation of the Grignard reagent and its subsequent reaction with the acetophenone are exothermic processes.[12][21]

  • Initiation: The reaction may have an induction period, but once initiated, it can proceed vigorously.[18] It is crucial to have an ice-water bath readily available to control the reaction temperature.[12]

  • Addition: The substituted acetophenone solution should be added to the Grignard reagent slowly and dropwise to maintain a controlled reaction rate and prevent a runaway reaction.[16] Cooling the reaction mixture to 0 °C before and during the addition is a common practice.[6]

Work-up Procedure: Quenching and Isolation

The work-up procedure serves to protonate the alkoxide intermediate and separate the desired alcohol from inorganic salts and other byproducts.[2]

  • Quenching: The reaction is typically quenched by the slow, careful addition of a cold, dilute acid (e.g., HCl) or a saturated aqueous solution of ammonium chloride.[2][22] Quenching with ammonium chloride is a milder alternative for acid-sensitive products.[2]

  • Extraction and Purification: The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.[2]

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific substituted acetophenone and Grignard reagent being used.

General Safety Precautions
  • Fire Hazard: Grignard reagents and the ethereal solvents used are highly flammable.[16][21] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[16][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[21][23]

  • Working Alone: It is highly recommended not to perform Grignard reactions when working alone, especially for the first time or when scaling up.[16][21]

  • Emergency Preparedness: Have a fire extinguisher rated for chemical fires and a safety shower/eyewash station readily accessible.[23]

Protocol 1: Grignard Reaction with 4-Methoxyacetophenone and Methylmagnesium Bromide

This protocol outlines the reaction of an electron-rich acetophenone with a simple Grignard reagent.

Materials:

  • 4-Methoxyacetophenone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask with a dropping funnel and condenser) and dry it thoroughly under a stream of inert gas.

  • Reagent Addition: To the cooled (0 °C) solution of methylmagnesium bromide in the reaction flask, add a solution of 4-methoxyacetophenone in anhydrous diethyl ether dropwise via the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Grignard Reaction with 4-Nitroacetophenone and Phenylmagnesium Bromide

This protocol details the reaction with an electron-deficient acetophenone, which may require more careful temperature control.

Materials:

  • 4-Nitroacetophenone

  • Phenylmagnesium bromide (prepared in situ or commercial solution)

  • Anhydrous THF

  • Dilute hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Follow the same rigorous drying procedure for the glassware as in Protocol 1.

  • Reagent Addition: Slowly add a solution of 4-nitroacetophenone in anhydrous THF to the phenylmagnesium bromide solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically faster due to the electron-withdrawing nitro group.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Extraction and Purification: Follow the extraction, washing, drying, and purification steps as outlined in Protocol 1.

Data Presentation and Visualization

Table 1: Influence of Substituents on Reaction Conditions

Substituent on AcetophenoneElectronic EffectSteric HindranceExpected ReactivityRecommended Temperature
4-Methoxy (-OCH₃)Electron-donatingLowModerate0 °C to RT
4-Methyl (-CH₃)Electron-donatingLowModerate0 °C to RT
Unsubstituted (-H)NeutralLowHigh0 °C
4-Chloro (-Cl)Electron-withdrawingLowHigh0 °C
4-Nitro (-NO₂)Electron-withdrawingLowVery High-10 °C to 0 °C
2-Methyl (-CH₃)Electron-donatingHighLowRT to Reflux
2,6-DimethylElectron-donatingVery HighVery LowReflux

Diagram 1: General Mechanism of Grignard Reaction with a Substituted Acetophenone

Grignard_Mechanism acetophenone Substituted Acetophenone alkoxide Magnesium Alkoxide Intermediate acetophenone->alkoxide Nucleophilic Attack grignard R'-MgX grignard->alkoxide product Tertiary Alcohol alkoxide->product Protonation workup H₃O⁺ (Workup) workup->product

Caption: The reaction proceeds via nucleophilic attack to form a magnesium alkoxide, followed by protonation.

Diagram 2: Experimental Workflow for a Grignard Reaction

Grignard_Workflow setup 1. Dry Glassware & Inert Atmosphere reagent_prep 2. Prepare/Titrate Grignard Reagent setup->reagent_prep addition 3. Slow Addition of Acetophenone at 0°C reagent_prep->addition reaction 4. Reaction at Controlled Temperature addition->reaction quench 5. Quench with Aqueous Acid/NH₄Cl reaction->quench extract 6. Extraction with Organic Solvent quench->extract dry 7. Dry Organic Layer extract->dry purify 8. Solvent Removal & Purification dry->purify product Final Product purify->product

Caption: A typical workflow for performing a Grignard reaction from setup to product isolation.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface- Wet reagents or glassware- Add an iodine crystal or 1,2-dibromoethane- Ensure all glassware is rigorously dried and use anhydrous solvents
Low yield of desired product - Inaccurate Grignard concentration- Side reactions (enolization, reduction)- Incomplete reaction- Titrate the Grignard reagent before use- Use a less sterically hindered Grignard reagent; adjust temperature- Increase reaction time or temperature
Formation of a dark brown/black solution - Impurities in magnesium or halide- Wurtz coupling side reactions- Use high-purity magnesium- Control the rate of addition of the organic halide during Grignard preparation
Persistent emulsion during workup - Formation of magnesium hydroxides- Add a saturated solution of NaCl (brine) to break the emulsion- Filter the mixture before extraction

References

  • Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • ResearchGate. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • L.S.College, Muzaffarpur. Grignard Reagents. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Chem-Station Int. Ed. Grignard Reaction. [Link]

  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Aromatic Electrophilic Substitution Substituted Benzene Rings. [Link]

  • The Grignard Reaction. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • YouTube. Effect of Substituents on EAS Reactions - Part III. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Scribd. Chemistry Experiment: 4-Methoxyacetophenone. [Link]

  • PubMed. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. [Link]

  • Quora. What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. [Link]

  • Organic Syntheses Procedure. Acetophenone, ω-methoxy. [Link]

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Thompson Rivers University. Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. [Link]

  • CHEM 344 Fall 2015 Final Exam. [Link]

  • American Chemical Society. Some Substituted Acetophenones. [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

  • Semantic Scholar. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • PMC. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

  • The Grignard Reaction. [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. [Link]

Sources

Reduction of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone to alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Executive Summary & Strategic Analysis

This Application Note details the reduction of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone (hereafter referred to as Substrate-1 ) to its corresponding secondary alcohol, 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanol .

Substrate-1 presents a specific chemoselectivity challenge: it contains a ketone functionality in the presence of two aryl halides (bromide and chloride) and an ether linkage. Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrogenolysis (dehalogenation), which would cleave the critical bromine or chlorine atoms.

We present two validated protocols:

  • Protocol A (Racemic): Sodium Borohydride (NaBH₄) reduction.[1][2] Ideal for bulk intermediate synthesis where stereochemistry is non-critical or downstream resolution is planned.

  • Protocol B (Asymmetric): Noyori Transfer Hydrogenation (ATH). Ideal for medicinal chemistry applications requiring high enantiomeric excess (>95% ee).

Chemical Pathway & Logic

The following diagram illustrates the divergent pathways for racemic vs. asymmetric synthesis, highlighting the preservation of the halogenated scaffold.

ReactionScheme Substrate Substrate-1 (Ketone) NaBH4 Reagent: NaBH4 Solvent: MeOH (0°C) Substrate->NaBH4 Noyori Cat: RuCl(p-cymene)[(S,S)-Ts-DPEN] Source: HCO2H/TEA Substrate->Noyori Racemic Racemic Alcohol (Yield: >90%) NaBH4->Racemic Hydride Transfer Chiral Chiral Alcohol (S or R) (Yield: >85%, >95% ee) Noyori->Chiral Transfer Hydrogenation

Figure 1: Divergent synthetic pathways for the reduction of Substrate-1.

Protocol A: Racemic Reduction (NaBH₄)[2]

Objective: Rapid, cost-effective conversion to the racemic alcohol while strictly preserving aryl-halide integrity.

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-1 1.0Starting MaterialSolid, likely crystalline.
NaBH₄ 1.2Reducing AgentUse excess to drive completion.
Methanol (MeOH) 10 VSolventProtic solvent required for borohydride activation.
1M HCl N/AQuenchCareful addition required.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-1 (10 mmol) in Methanol (50 mL).

    • Note: If solubility is poor, a co-solvent of THF (1:1 ratio) can be used. Ensure the solution is clear before proceeding.

  • Cooling: Place the flask in an ice-water bath (0 °C).

    • Causality: Cooling suppresses the formation of borate ester side-products and moderates the exothermic nature of hydride addition.

  • Reagent Addition: Add NaBH₄ (12 mmol) portion-wise over 15 minutes.

    • Critical: Do not add all at once. Vigorous evolution of H₂ gas will occur.[3] Ensure adequate venting.[3]

  • Reaction Monitoring: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (usually UV active, higher R_f) should disappear; the alcohol spot (lower R_f) should appear.

  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly add 1M HCl dropwise until pH ~5-6. This destroys excess hydride and decomposes the boron-alkoxide complex.

    • Observation: Vigorous bubbling (H₂) will occur.

  • Extraction:

    • Evaporate bulk Methanol under reduced pressure (Rotavap).

    • Dilute residue with Water (30 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][4]

Protocol B: Asymmetric Transfer Hydrogenation (Noyori)

Objective: Enantioselective reduction to generate the (S)- or (R)-alcohol, crucial for structure-activity relationship (SAR) studies in drug discovery.

Mechanism: This protocol utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism, avoiding direct hydride attack and ensuring high enantioselectivity.

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-1 1.0Starting MaterialMust be dry.[5]
RuCl(p-cymene)[(S,S)-Ts-DPEN] 0.01 (1 mol%)CatalystCommercial "Noyori catalyst".
Formic Acid / Triethylamine 5:2 AzeotropeH-Source/SolventCommercial mix or prepared in situ.
DCM or EtOAc 5 VCo-solventOptional, improves solubility.
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen (N₂).

    • Integrity: Oxygen can deactivate the Ru-hydride active species.

  • Catalyst Loading: Add Substrate-1 (5 mmol) and the Ru-Catalyst (0.05 mmol) to the flask.

  • Solvent Addition: Add the Formic Acid/Triethylamine (5:2) azeotrope (15 mL) via syringe.

    • Note: If the substrate does not dissolve, add minimal anhydrous DCM.

  • Reaction: Stir at 28–30 °C for 12–24 hours.

    • Optimization: Do not heat above 40 °C as enantioselectivity (ee) often degrades at higher temperatures.

  • Validation: Monitor by Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >98% Conversion, >95% ee.

  • Workup:

    • Pour the mixture into water (50 mL).

    • Extract with EtOAc (3 x 30 mL).

    • Wash organics with Saturated NaHCO₃ (to remove Formic Acid) and Brine.

    • Concentrate to yield the crude chiral alcohol.

Workup & Purification Logic

The following decision tree guides the purification process based on the physical state of the crude product.

WorkupLogic Crude Crude Reaction Mixture (Post-Extraction) CheckTLC Analyze Purity (TLC/HPLC) Crude->CheckTLC Solid Product is Solid? CheckTLC->Solid Recryst Recrystallization (Hexane/EtOAc or EtOH) Solid->Recryst Yes (High Purity) Column Flash Chromatography (Silica Gel) Solid->Column No (Oil/Impure) Final Pure Alcohol Derivative Recryst->Final Column->Final

Figure 2: Purification decision tree for Substrate-1 alcohol derivatives.

Analytical Data & Validation

To ensure the protocol was successful, compare your product against these expected spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • Ketone (Starting Material): Singlet at ~2.5-2.6 ppm (Methyl of acetyl group).

    • Alcohol (Product): The methyl singlet shifts upfield to a doublet at ~1.4-1.5 ppm. A quartet (methine proton -CH(OH)-) appears at ~4.8-5.2 ppm.

    • Aromatic Region: Ensure the integration corresponds to 7 protons (3 on the Cl-ring, 4 on the Br-ring). Loss of protons here indicates dehalogenation.

  • Mass Spectrometry (ESI):

    • Look for the characteristic isotope pattern of Br (1:1 ratio of M and M+2) and Cl (3:1 ratio of M and M+2).

    • Warning: If the isotope pattern simplifies, you have likely stripped a halogen.

Safety & Hazards

  • Hydrogen Evolution: NaBH₄ + Acid generates H₂ gas (flammable). Perform quenches in a fume hood away from ignition sources.

  • Aryl Halide Toxicity: Halogenated diaryl ethers can be persistent and toxic. Handle with gloves and avoid release into the environment (H413).

  • Formic Acid: Corrosive and toxic. Use proper ventilation during the Noyori protocol.[3]

References

  • Standard NaBH4 Reduction

    • Bowden, K., et al.[6] "The reduction of substituted acetophenones by sodium borohydride."[2][6] Tetrahedron 22.4 (1966): 1169-1174.[6]

  • Noyori Asymmetric Transfer Hydrogenation

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[7] Accounts of Chemical Research 30.2 (1997): 97–102.

  • Safety of Halogenated Ketones

    • Sigma-Aldrich Safety Data Sheet for 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone.

  • Chemoselectivity in Reduction

    • BenchChem.[2] "Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol."

Sources

Application Note: High-Efficiency Cross-Coupling of 4-Bromophenoxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-bromophenoxy moiety (4-bromodiphenyl ether) serves as a critical pharmacophore in medicinal chemistry, functioning as a lipophilic spacer in thyromimetics, PPAR agonists, and Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.

While aryl bromides are generally excellent substrates for Palladium-catalyzed cross-coupling, the 4-phenoxy substituent introduces a specific electronic duality. It acts as an electron-withdrawing group (EWG) via induction (


) but a strong electron-donating group (EDG) via resonance (

). In the para position, the resonance effect dominates, rendering the C-Br bond electron-rich.

The Challenge: This electron density increases the bond order of the C-Br bond, thereby raising the activation energy for Oxidative Addition (OA) , which is typically the rate-determining step.

The Solution: This guide provides optimized protocols utilizing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate the OA step, ensuring high turnover frequencies (TOF) and minimizing hydrodebromination side products.

Mechanistic Insight: The "Phenoxy Paradox"

To design a self-validating protocol, one must understand the electronic environment of the substrate.

  • Inductive Effect (-I): The oxygen atom pulls density through the sigma bond, theoretically activating the ring.

  • Resonance Effect (+R): The lone pairs on oxygen donate into the

    
    -system, significantly enriching the para carbon.
    

Impact on Catalysis: Because the resonance effect dominates, the Pd(0) species requires ligands that are sufficiently electron-rich to push electron density onto the metal center, facilitating the cleavage of the strengthened Ar-Br bond.

Visualization: Optimized Catalytic Cycle

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the Ligand (L) in overcoming the electronic barrier imposed by the phenoxy group.

G Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck for electron-rich aryl halides. Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting Step) Ar-Pd(II)-Br Pd0->OxAdd + Substrate Requires e- rich Ligand TransMet Transmetalation Base + Boronic Acid/Amine OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-Nu RedElim->Pd0 Regenerates Catalyst Substrate Substrate: 4-Bromophenoxybenzene (Electron Rich C-Br) Substrate->OxAdd

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling 4-bromophenoxy derivatives with aryl boronic acids. We utilize Pd(dppf)Cl₂ , a robust catalyst that resists dechelation better than Pd(PPh₃)₄, preventing the formation of "palladium black" precipitates.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-bromo-4-phenoxybenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
    
    • Note: Adding the catalyst last to the solid mixture minimizes exposure to air before solvation.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5 minutes.

    • Why? Oxygen competes with the aryl halide for Pd(0), leading to homocoupling or catalyst death.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash chromatography.

Workflow Diagram

SuzukiWorkflow Figure 2: Optimized workflow for Suzuki-Miyaura coupling of 4-bromophenoxy moieties. Step1 1. Charge Solids (Ar-Br, Boronic Acid, Base, Cat) Step2 2. Add Solvent (Dioxane/H2O 4:1) Step1->Step2 Step3 3. Degas (Ar) 5 mins Step2->Step3 Step4 4. Heat 80°C 4-12 Hours Step3->Step4 Step5 5. Workup & Isolate Step4->Step5

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

For creating aniline derivatives, standard Pd sources often fail due to the slow oxidative addition of the electron-rich phenoxy ring. We employ Pd₂(dba)₃ with XPhos , a bulky biaryl phosphine ligand designed specifically to accelerate oxidative addition of electron-rich aryl halides.

Reagents
  • Substrate: 1-bromo-4-phenoxybenzene (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene (Anhydrous)

Procedure
  • Pre-complexation: In a glovebox or under Argon flow, mix

    
     and XPhos in Toluene (1 mL) and stir at room temperature for 5 minutes to generate the active catalytic species (
    
    
    
    ).
    • Scientific Integrity: Pre-forming the catalyst ensures the ligand is bound before the metal encounters the substrate, preventing Pd aggregation.

  • Substrate Addition: Add the aryl bromide, amine, and NaOtBu to the reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with remaining Toluene (total volume concentration ~0.2 M).

  • Heat: Seal and heat to 100°C for 12 hours.

  • Validation: Monitor by TLC. The product will usually be more polar than the starting bromide but less polar than the free amine.

Reaction Optimization Matrix

Use this table to troubleshoot or adapt the reaction for specific substrates (e.g., if the phenoxy ring has additional substituents).

VariableStandard ConditionAlternative (For Sterically Hindered Cases)Rationale
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ + SPhosSPhos is exceptionally active for hindered/electron-rich aryl chlorides and bromides.
Base


or CsF

is milder; CsF is useful if boronic esters are used (activation via fluoride).
Solvent Dioxane/H₂OToluene/H₂O or DMFDMF promotes reaction via higher temperature but is harder to remove.
Temp 80°C100-110°CHigher temp needed if oxidative addition is sluggish.

The Self-Validating System (Quality Control)

To ensure trustworthiness in your results, implement these checkpoints:

  • Inert Atmosphere Check: If the reaction mixture turns black (Pd precipitation) within 10 minutes, oxygen ingress has occurred. Abort and re-degas.

  • Homocoupling Monitor: Check TLC for a spot corresponding to bis(phenoxy)biphenyl. This indicates that Transmetalation is too slow relative to Oxidative Addition.

    • Fix: Increase the amount of Boronic Acid or switch to a more soluble base like Cs₂CO₃.

  • Hydrodebromination: If you observe the formation of phenoxybenzene (loss of Br replaced by H), the reaction is "starved" of the coupling partner.

    • Fix: Ensure the Boronic Acid is pure (boronic acids can dehydrate to boroxines; add water to reverse this).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of halogenated acetophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these important chemical intermediates. Halogenated acetophenones are versatile building blocks in organic synthesis, but their purification can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

I. Choosing Your Purification Strategy: A Logic-Guided Approach

The selection of an appropriate purification method is critical for obtaining halogenated acetophenones of high purity. The choice depends on several factors, including the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the purification.

Below is a decision-making workflow to guide you in selecting the most suitable primary purification technique.

Purification Workflow start Crude Halogenated Acetophenone Derivative is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid or oil? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes impurities_polar Are impurities significantly different in polarity? is_liquid->impurities_polar No final_product Pure Halogenated Acetophenone recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product high_boiling Is the compound high-boiling or thermally sensitive? distillation->high_boiling extraction Liquid-Liquid Extraction (Aqueous Workup) extraction->start Further purification usually required high_boiling->distillation No, Simple/ Fractional vacuum_distillation Vacuum Distillation high_boiling->vacuum_distillation Yes vacuum_distillation->final_product impurities_polar->column_chromatography Yes impurities_polar->extraction Consider as pre-purification

Solubility issues of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Internal Code: BPCPE-Target | CAS: [Analog Reference: 935-99-9 / 99-90-1 family]

Executive Summary

Welcome to the technical support hub for 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone . As a highly lipophilic diaryl ether with dual halogenation (Bromine and Chlorine), this compound presents specific solubility challenges distinct from simple acetophenones. Its behavior is dominated by strong


 stacking interactions and low aqueous affinity.

This guide addresses the three most common user-reported issues: incomplete dissolution in biological assays , oiling out during purification , and solvent selection for synthesis .

Part 1: Physicochemical Solubility Matrix

The following data categorizes solvent compatibility based on the compound's structural dipoles and lipophilicity (LogP estimated > 4.5).

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Chlorinated Excellent Dichloromethane (DCM), ChloroformPrimary choice for extraction and NMR analysis. High solvation power breaks halogen-halogen interactions.
Polar Aprotic High DMSO, DMF, DMAcIdeal for biological stock solutions (>100 mM) and SNAr reactions. Caution: Hygroscopic nature can precipitate the compound over time.
Ethers Good THF, 1,4-Dioxane, MTBEGood for synthetic reactions (Grignard, Lithium exchange). THF is preferred over diethyl ether due to higher boiling point.
Esters Moderate Ethyl Acetate (EtOAc)Soluble, but may require heating for high concentrations.[1] Excellent for silica gel chromatography.
Alcohols Poor (Cold) / Good (Hot) Methanol, Ethanol, IPACritical: The primary system for recrystallization. Insoluble at RT; soluble at reflux.
Hydrocarbons Poor Hexanes, Heptane, PentaneActs as an Anti-Solvent . Use to crash out the product from DCM or EtOAc.
Aqueous Insoluble Water, PBS, SalineDo not use without a surfactant or co-solvent (e.g., DMSO/Tween 80).
Part 2: Troubleshooting Guides (FAQ)
Issue 1: "The compound oils out instead of crystallizing."

Diagnosis: This is a classic thermodynamic issue common with diaryl ethers. The melting point is likely suppressed by impurities, causing the compound to separate as a liquid (oil) before the solution reaches the saturation point for crystal nucleation.

Protocol: The "Cloud Point" Recovery

  • Solvent Switch: If using Hexane/Ethyl Acetate, switch to Ethanol (hot) .

  • Dissolution: Dissolve the oil in the minimum amount of boiling Ethanol.

  • Seeding: Allow the solution to cool slowly to ~40°C. If oil droplets appear, reheat until clear. Add a "seed crystal" (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Anti-Solvent Titration: Add water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

  • Insulation: Wrap the flask in foil/cotton and let it cool to Room Temperature (RT) undisturbed. Rapid cooling forces oiling.

Issue 2: "Precipitation occurs when diluting my DMSO stock into cell culture media."

Diagnosis: The "Solvent Shock" effect. This molecule is highly hydrophobic. When a concentrated DMSO solution hits the aqueous media, the water strips away the DMSO hydration shell, forcing the hydrophobic drug to aggregate instantly.

Protocol: Step-Down Dilution

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Do not pipette directly into 10 mL of media. Instead, perform a 1:10 dilution into pure Ethanol or PEG-400 first (if compatible with assay).

  • Surfactant Assist: Ensure your media contains at least 1-5% FBS (proteins bind the drug) or add 0.05% Tween-80 to the buffer before adding the compound.

  • Mixing: Vortex the media immediately upon addition.

Issue 3: "I cannot remove the starting material (Phenol) from the product."

Diagnosis: Both the starting material (4-Bromophenol or similar) and the product are soluble in organic solvents, making extraction difficult.

Protocol: The pH Swing Extraction

  • Dissolve: Take the crude mixture in Ethyl Acetate.

  • Wash 1 (Alkaline): Wash with 1M NaOH (2x).

    • Mechanism:[2] The phenol starting material is acidic (pKa ~10) and will deprotonate into the water-soluble phenoxide. The target ether (BPCPE) has no acidic protons and remains in the organic layer.

  • Wash 2 (Neutral): Wash with Brine to remove excess base.

  • Dry: Dry over MgSO₄ and concentrate.

Part 3: Visual Workflows
Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification (Work-up) Start->Purification StockSol Stock Solution (>10mM) BioAssay->StockSol MediaDil Aqueous Dilution BioAssay->MediaDil TempHigh High Temp (>80°C) SNAr / Coupling Synthesis->TempHigh TempLow Low Temp (<25°C) Lithiation Synthesis->TempLow Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst DMSO 100% DMSO (Store -20°C) StockSol->DMSO CoSolvent Use PEG-400 or 0.1% Tween-80 MediaDil->CoSolvent DMF DMF or DMAc (Dry) TempHigh->DMF THF Anhydrous THF or 2-MeTHF TempLow->THF DCM DCM or EtOAc (Wash w/ NaOH) Extract->DCM EtOH Ethanol (Hot) + Water (Dropwise) Cryst->EtOH

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Temperature, Solubility, and Reactivity).

Workflow 2: Recrystallization & Oiling Out Troubleshooting

Follow this pathway if your compound refuses to form a solid lattice.

Recrystallization Start Crude Solid/Oil Solvent Dissolve in boiling Ethanol (Min. Volume) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Cloudy) Cool Cool to Room Temp Check->Cool Yes Filter->Cool Result Observation? Cool->Result Crystals Crystals Formed (Success) Result->Crystals Needles/Plates Oil Oiling Out (Phase Separation) Result->Oil Liquid Droplets Remedy Reheat to Boil Oil->Remedy Seed Add Seed Crystal or Scratch Glass Remedy->Seed SlowCool Insulate Flask Cool Very Slowly Seed->SlowCool SlowCool->Result

Caption: Step-by-step troubleshooting loop for handling the "Oiling Out" phenomenon common in diaryl ethers.

References
  • Sigma-Aldrich. 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone Product Data. (General physicochemical properties of halogenated diaryl ethers). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12486617, 1-(2-Bromo-5-chlorophenyl)ethanone. (Structural analog data used for solubility extrapolation). Link

  • Imran, A. et al. (2010). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. Acta Crystallographica Section E. (Crystallization methods for structural isomers). Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General protocols for handling oiling-out in organic synthesis). Link

  • Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Hansen Solubility Parameter grounding). Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Validation & Comparative

Structural Elucidation and Analytical Benchmarking of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone CAS Registry Number: 329816-47-4 Application: Key intermediate in the synthesis of xanthones, chromones, and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 inhibition.

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone. Unlike generic spectral databases, this document compares the utility of 1H NMR against HPLC-MS for structural validation and evaluates Solvent Selection (CDCl₃ vs. DMSO-d₆) to resolve critical aromatic signal overlaps common in diaryl ethers.

Structural Analysis & Signal Assignment

The molecule consists of two aromatic rings linked by an ether oxygen, with an acetyl group and a chlorine atom on the primary ring. The electronic environment creates a distinct "push-pull" system affecting chemical shifts.

Predicted 1H NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous diaryl ether structures.
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
H-a Acetyl Methyl2.60Singlet (s)3H-Isolated methyl ketone (

to carbonyl).
H-6 Ar-H (Ring A)7.78Doublet (d)1H2.5Deshielded by C=O anisotropy; meta coupling to H-4.
H-3', 5' Ar-H (Ring B)7.48Doublet (d)2H9.0Ortho to Bromine (AA'BB' system).
H-4 Ar-H (Ring A)7.42Doublet of Doublets (dd)1H8.8, 2.5Ortho to Cl, para to C=O.
H-2', 6' Ar-H (Ring B)6.95Doublet (d)2H9.0Shielded by ether oxygen; ortho to O-Linkage.
H-3 Ar-H (Ring A)6.85Doublet (d)1H8.8Highly shielded by ortho ether oxygen.
Visualization of Signal Assignment Logic

The following diagram illustrates the inductive and anisotropic effects dictating the spectral fingerprint.

NMR_Logic cluster_molecule Substituent Effects cluster_signals Spectral Consequences Acetyl Acetyl Group (Electron Withdrawing) H6 H-6: ~7.78 ppm (Deshielded by C=O) Acetyl->H6 Anisotropy (Downfield Shift) Methyl Methyl: ~2.60 ppm (Singlet) Acetyl->Methyl Alpha Position Ether Ether Linkage (Electron Donating) H3 H-3: ~6.85 ppm (Shielded by Oxygen) Ether->H3 Resonance (Upfield Shift) Halogens Cl / Br (Inductive Withdrawal) Halogens->H6 Weak Deshielding

Caption: Causality map linking substituent electronic effects to specific NMR chemical shift zones.

Comparative Analysis: Technique & Methodology

Comparison 1: 1H NMR vs. HPLC-MS

For drug development, establishing identity (ID) is distinct from establishing purity.

Feature1H NMR (The Structural Standard) HPLC-MS (The Sensitivity Standard) Verdict for This Molecule
Regiochemistry High. Can distinguish the position of Cl (5-Cl vs 4-Cl) via coupling constants (

vs

).
Low. Mass spec gives MW (325.6), but 5-Cl and 4-Cl isomers have identical mass fragments.Use NMR for ID. Only NMR confirms the 1,2,5-substitution pattern.
Purity Detection Medium. Detection limit ~1%. Good for molar ratios of solvents/reagents.High. Can detect impurities <0.05% (e.g., unreacted phenol).Use HPLC for Purity. NMR may miss trace debrominated byproducts.
Quantification Absolute. qNMR requires no reference standard of the analyte.Relative. Requires a certified reference standard for calibration curves.Use qNMR for Potency if no standard exists yet.
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Diaryl ethers often exhibit "signal bunching" in the aromatic region (6.8–7.5 ppm).

  • Chloroform-d (CDCl₃):

    • Pros: Cheap, volatile (easy sample recovery).

    • Cons: Non-polar.[1] Aromatic rings may stack, causing H-3 (Ring A) and H-2'/6' (Ring B) to overlap significantly around 6.9 ppm.

  • DMSO-d₆:

    • Pros: Polar aprotic. Disrupts stacking. Often shifts phenolic/ether protons downfield, resolving the H-3 vs H-2'/6' overlap.

    • Cons: Hygroscopic (water peak at 3.33 ppm), hard to remove.

Recommendation: Start with CDCl₃ . If integration of the 6.8–7.0 ppm region yields a broad multiplet rather than distinct doublets, switch to DMSO-d₆ or Acetone-d₆ to utilize the Aromatic Solvent Induced Shift (ASIS) effect.

Experimental Protocols

Sample Preparation (Standard & qNMR)

To ensure high-resolution spectra suitable for publication or regulatory submission:

  • Glassware: Use Class A 5mm NMR tubes. Oven-dry to remove trace water (which appears at 1.56 ppm in CDCl₃).

  • Concentration: Dissolve 5–10 mg of the ketone in 0.6 mL of solvent.

    • Why? Too dilute (<2 mg) requires excessive scans. Too concentrated (>20 mg) causes viscosity broadening.

  • Filtration: Filter solution through a small cotton plug in a glass pipette directly into the tube to remove suspended solids (which ruin magnetic field homogeneity).

  • qNMR Step (Optional): If determining potency, add an exact mass of Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid) directly to the tube.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for standard ID; zg90 for qNMR.

  • Relaxation Delay (D1): Set to 1.0 sec for routine ID. Increase to >10 sec for qNMR.

    • Reasoning: Aromatic protons have long T1 relaxation times. Short D1 leads to under-integration of aromatic signals relative to the methyl singlet.

  • Scans (NS): 16–32 scans are sufficient for >5 mg samples.

  • Spectral Width: -2 to 14 ppm.

Workflow Visualization

Workflow Start Crude Product (Solid) Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility Prep Sample Prep (10mg / 0.6mL + Filtration) Solubility->Prep Dissolves Acquisition Acquisition (D1=1s, NS=16) Prep->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Decision Resolution Check (6.8-7.0 ppm region) Processing->Decision Report Generate Report (Assign Structure) Decision->Report Signals Separated Resolvent Switch Solvent (DMSO-d6 or Benzene-d6) Decision->Resolvent Signals Overlap Resolvent->Acquisition Re-run

Caption: Decision tree for optimizing spectral resolution and validating sample purity.

References

  • Sigma-Aldrich. 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone Product Specification.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for chemical shift additivity rules).
  • Royal Society of Chemistry. ChemSpider Record: 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. (Essential for identifying solvent peaks in CDCl3 vs DMSO).

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, science-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the pharmaceutical intermediate, 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone. We will move beyond a simple protocol, delving into the rationale behind each decision to construct a method that is not only accurate and precise but also stability-indicating.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in any logical method development process.[1] For 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone, key characteristics are:

  • Structure: An aromatic ketone with two substituted phenyl rings linked by an ether bond. This structure suggests significant hydrophobicity.

  • Molecular Formula: C₁₄H₁₀BrClO₂[2]

  • UV Absorbance: The presence of two chromophoric phenyl rings and a carbonyl group indicates strong UV absorbance, making UV detection a suitable choice. Aromatic ketones typically exhibit strong absorbance maxima between 240-280 nm.[7] A UV scan or a diode array detector (DAD) would be used to determine the optimal wavelength for detection, ensuring high sensitivity.

  • pKa: The molecule lacks strongly acidic or basic functional groups, suggesting it will be neutral over a wide pH range. This simplifies mobile phase selection, as pH control to suppress ionization is likely unnecessary.

Strategic Approach to Initial Method Development

Based on the analyte's characterization, a reversed-phase HPLC method is the logical choice.[8] The separation will be driven by the hydrophobic interactions between the analyte and the stationary phase.

Column Selection: Tailoring the Stationary Phase

The goal is to select a column that provides optimal selectivity for the main compound and its potential impurities.[9]

  • C18 (L1): A C18 column is the workhorse of reversed-phase chromatography and a good starting point due to its high hydrophobicity and retention of non-polar compounds.[8] It is an excellent choice for this hydrophobic molecule.

  • Phenyl-Hexyl (L11): Given the two aromatic rings in the analyte, a Phenyl-Hexyl phase presents a compelling alternative. This phase offers π-π interactions in addition to hydrophobic interactions, which can provide unique selectivity for aromatic compounds and their impurities.[10]

  • C8 (L7): A C8 column is less retentive than a C18 and could be considered if retention times on the C18 are excessively long, even with high organic content in the mobile phase.

Initial Choice: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is selected for the initial experiments due to its versatility. A Phenyl-Hexyl column will be evaluated as a comparative alternative.

Mobile Phase Selection: Driving the Separation

The mobile phase composition is a critical factor influencing the separation process.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[1]

    • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It is often preferred for aromatic compounds.[12]

    • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It is particularly effective at altering selectivity on phenyl-type phases.[13]

  • Aqueous Phase: HPLC-grade water will be used. Since the analyte is neutral, a buffer is not strictly necessary for controlling ionization. However, a simple buffered mobile phase (e.g., using phosphate or acetate) can improve peak shape and method robustness. For initial screening, unbuffered water is acceptable.

  • Initial Gradient: A broad "scouting" gradient is the most efficient way to determine the approximate elution conditions and the complexity of the sample.[8] A linear gradient from 40% to 90% Acetonitrile over 20 minutes is a reasonable starting point for a hydrophobic compound.

Method Optimization and Comparative Analysis

The initial scouting run provides the data needed to refine the method. The goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity, with a tailing factor (Tf) between 0.8 and 1.5.

The following table illustrates a hypothetical comparison of two developed methods after optimization, showcasing how different column and mobile phase choices can be tailored for specific analytical goals.

ParameterMethod A: High-Resolution (Stability Indicating)Method B: Fast QC Screening
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% to 85% B in 25 min60% to 90% B in 5 min
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 35 °C40 °C
Run Time 30 min7 min
Resolution (Rs) >2.5 for all impurity pairs>1.8 for critical pair
Tailing Factor (Tf) 1.11.3
Application Stability studies, impurity profilingIn-process control, release testing

Rationale: Method A utilizes the unique selectivity of the Phenyl-Hexyl column and a longer gradient to achieve superior resolution, essential for separating potential degradation products in stability studies. Method B prioritizes speed by using a shorter column with smaller particles and a faster gradient, making it suitable for high-throughput quality control.

Ensuring Trustworthiness: Forced Degradation Studies

To prove the method is "stability-indicating," forced degradation studies are essential.[14] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[15][16] The goal is to achieve 5-20% degradation to ensure that any generated impurities can be detected.[17][18]

Stress Conditions (as per ICH Q1A(R2) guidelines): [17]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (solid state and in solution)

  • Photolytic: Exposure to UV and visible light (ICH Q1B)

The developed HPLC method must be able to separate the intact drug from all generated degradation products, demonstrating its specificity.

Final Optimized Stability-Indicating HPLC Method: Experimental Protocol

This protocol details the finalized high-resolution method (Method A).

5.1. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and DAD.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Run Time: 30 minutes.

  • Gradient Program:

    Time (min) %B
    0.0 50
    25.0 85
    25.1 95
    28.0 95
    28.1 50

    | 30.0 | 50 |

5.2. Reagent and Standard Preparation

  • Diluent: Acetonitrile:Water (70:30, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

5.3. Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of the active substance into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (LogP, pKa, UV) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Column Screening (C18, Phenyl-Hexyl) Mode->Column MobilePhase Mobile Phase Screening (ACN vs MeOH) Mode->MobilePhase Scouting Scouting Gradient Column->Scouting MobilePhase->Scouting Optimization Optimize Gradient, Temp, Flow Rate Scouting->Optimization ForcedDeg Forced Degradation (ICH Q1A) Optimization->ForcedDeg Validation Method Validation (Specificity, Linearity) ForcedDeg->Validation FinalMethod Final Method Validation->FinalMethod

Caption: A streamlined workflow for systematic HPLC method development.

Analyte_Structure cluster_analyte 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone cluster_impurities Potential Degradation Pathways / Impurities a C₁₄H₁₀BrClO₂ hydrolysis Hydrolysis Impurity (Cleavage of ether bond) a->hydrolysis Base/Acid Stress reduction Reduction Impurity (Ketone to alcohol) a->reduction Oxidative Stress (Impurity from process) dehalogenation Dehalogenation Impurity (Loss of Br or Cl) a->dehalogenation Photolytic Stress

Caption: Structure of the analyte and its potential impurities.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for developing a stability-indicating HPLC method for the purity analysis of 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a robust and reliable method can be established. The inclusion of forced degradation studies provides the highest level of confidence, ensuring the method is specific and suitable for its intended purpose in a regulated drug development environment.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Pharma Science Monitor: REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • ScienceDirect: Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • VSCHT: An Efficient Approach to Column Selection in HPLC Method Development. [Link]

  • Onyx Scientific: A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories Inc.: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex: Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Research Journal of Pharmacy and Technology: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Next LVL Programming: How To Select Mobile Phase In HPLC Method Development?. [Link]

  • Separation Science: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • HALO Columns: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Waters: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Phenomenex: Reversed Phase HPLC Method Development. [Link]

  • PubChem: 1-(2-Bromo-5-chlorophenyl)ethanone. [Link]

  • SIELC Technologies: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Cheméo: Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). [Link]

  • PubChem: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. [Link]

  • MDPI: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Cheméo: Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • PharmaInfo: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • ResearchGate: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. [Link]

Sources

Structural Elucidation of Substituted Diaryl Ethanones: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted diaryl ethanones (e.g., deoxybenzoin derivatives) represent a critical scaffold in medicinal chemistry, serving as precursors to heterocycles, anti-inflammatory agents, and estrogen receptor modulators. In drug development, the precise spatial arrangement of the two aryl rings relative to the ethanone bridge determines biological efficacy.

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide valuable conformational data, they often fail to capture the specific intermolecular interactions (packing forces) that dictate solid-state stability and bioavailability. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving these structural ambiguities, supported by experimental protocols and comparative data.

Comparative Analysis: SC-XRD vs. Alternatives

The following decision matrix contrasts SC-XRD with its primary alternatives for diaryl ethanone analysis.

Table 1: Methodological Comparison for Structural Elucidation
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Absolute 3D configuration & packingConnectivity & dynamic conformationTheoretical energy minima
Stereochemistry Definitive (anomalous dispersion)Relative (requires coupling constants)Hypothetical
Phase State Solid (Crystal)Liquid (Solution)Gas/Solvent Model
Intermolecular Data Resolves

stacking, H-bonds
Averaged/Lost in solventPredicted (often over-idealized)
Sample Req. Single Crystal (~0.1–0.3 mm)~5–20 mg dissolvedNone (Structure file)
Limitation Requires high-quality crystalFast exchange averages signalsComputationally expensive for lattices
Diagram 1: Strategic Decision Pathway

Use this workflow to determine when to escalate from NMR to SC-XRD.

DecisionMatrix Start New Diaryl Ethanone Synthesized NMR Run 1H & 13C NMR Start->NMR Ambiguity Is Stereochemistry/Torsion Ambiguous? NMR->Ambiguity DFT Perform DFT Optimization Ambiguity->DFT Yes (Dynamic Rotation) Cryst Attempt Crystallization Ambiguity->Cryst Yes (Solid State Critical) Final Publish Structure Ambiguity->Final No (Structure Clear) DFT->Cryst Energy Minima Unclear XRD SC-XRD Data Collection Cryst->XRD XRD->Final

Caption: Decision tree for escalating structural analysis from spectroscopic methods to crystallographic determination.

Deep Dive: X-ray Crystallography of Diaryl Ethanones

Structural Criticality

In substituted diaryl ethanones (Ar-CH2-C(=O)-Ar'), the central methylene-carbonyl bridge introduces significant conformational flexibility.

  • The Problem: In solution (NMR), the C-C bond rotates freely, averaging the signal.

  • The X-ray Solution: Crystallography freezes the molecule in its energetic minimum within the lattice, revealing the torsion angle (

    
    ) between the aryl planes. This angle is often non-planar (
    
    
    
    ) due to steric repulsion between ortho-substituents and the carbonyl oxygen.
Representative Crystallographic Data

The following data summarizes typical structural parameters derived from SC-XRD for this class of compounds, highlighting the effect of electron-withdrawing groups (EWG) vs. electron-donating groups (EDG).

Table 2: Impact of Substitution on Ethanone Geometry
ParameterUnsubstituted (Deoxybenzoin) 4-NO2 (EWG) Derivative 4-OMe (EDG) Derivative
C=O Bond Length 1.218 Å1.214 Å1.225 Å
C(sp2)-C(sp3) Bond 1.510 Å1.515 Å1.508 Å
Aryl-Aryl Torsion ~68°~55° (More planar due to conjugation)~75° (Twisted)
Primary Interaction C-H...

C-H...O (Nitro)C-H...O (Methoxy)

Note: Data represents aggregated averages from similar structures in the Cambridge Structural Database (CSD) for comparative purposes [1, 2].

Supramolecular Analysis

SC-XRD is unique in its ability to resolve Supramolecular Synthons . For diaryl ethanones:

  • Weak Hydrogen Bonds: The carbonyl oxygen acts as a hydrogen bond acceptor (

    
    ), often organizing molecules into infinite 1D chains.
    
  • Halogen Bonding: In chloro/bromo-substituted variants, Type II halogen interactions (

    
    ) can override standard packing, altering melting points and solubility profiles [3].
    

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, follow this optimized workflow for obtaining diffraction-quality crystals of ethanone derivatives.

Crystal Growth (Slow Evaporation Method)

Target: Single block-like crystals (


 mm).
  • Solvent Selection: Diaryl ethanones typically crystallize well in polar/non-polar solvent mixtures.

    • Primary Choice: Ethanol/Acetone (1:1).

    • Alternative: Dichloromethane/Hexane (Layering method).

  • Dissolution: Dissolve 20 mg of pure compound in 2 mL of solvent. Sonicate to ensure no suspended particles remain.

  • Filtration: Pass solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: Inspect after 48-72 hours. Isolate crystals using paratone oil and mount on a cryoloop.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (minimizes thermal motion of the flexible ethanone bridge).

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Use SHELXL (Least Squares).

    • Check: Ensure the Flack parameter is calculated if chiral centers are present.

    • Validation: Final

      
       value should be 
      
      
      
      for publication quality.
Diagram 2: Crystallography Workflow

Visualizing the critical path from raw material to refined model.

Workflow Synth Synthesis (Crude Solid) Growth Crystal Growth (Slow Evap/Solvent Layering) Synth->Growth Purification Mount Mounting (Cryoloop + Oil) Growth->Mount Selection Diffraction X-ray Diffraction (Mo Kα, 100K) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Integration Refine Refinement (SHELXL) Solve->Refine Modeling

Caption: Step-by-step experimental workflow for obtaining high-quality crystal structures.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Hollingsworth, M. D. (2002). Crystal Engineering: From Structure to Function. Science.

Comparative Guide: Chromatographic Separation of Brominated vs. Chlorinated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, halogenation is a critical tool for modulating metabolic stability and lipophilicity. However, distinguishing between brominated and chlorinated analogs—and their respective positional isomers—presents a unique chromatographic challenge. While Bromine (Br) and Chlorine (Cl) share Group 17 characteristics, their differences in atomic radius, polarizability, and "sigma hole" potential create distinct interaction profiles.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. While C18 relies almost exclusively on hydrophobicity, experimental data and mechanistic theory demonstrate that PFP is the superior alternative for halogenated isomer resolution , driven by specific


 and halogen-bonding interactions.

Mechanistic Profiling: Why C18 Fails and PFP Excels

To achieve separation, we must exploit the physicochemical differences between the C-Cl and C-Br bonds.

The Hydrophobic Trap (C18)

On a standard C18 column, retention is governed by the Hydrophobic Subtraction Model.

  • Trend: Brominated compounds generally elute after chlorinated analogs because Br is larger and more lipophilic (higher logP).

  • The Failure Mode: C18 lacks the steric or electronic selectivity to resolve positional isomers (e.g., ortho- vs. para- bromophenol) effectively. The hydrophobic surface area is too similar between these isomers to generate sufficient selectivity (

    
    ).
    
The "Sigma Hole" Advantage (PFP)

Fluorinated phases like PFP offer a multi-modal retention mechanism that is orthogonal to C18.

  • 
     Interactions:  The aromatic ring of the PFP ligand is electron-deficient (due to 5 fluorine atoms). It acts as a Lewis acid, attracting the electron-rich aromatic rings of the analytes.
    
  • Halogen Bonding (The Sigma Hole): Heavier halogens (Br > Cl) exhibit a region of positive electrostatic potential on the atom's tip, opposite the carbon bond. This "sigma hole" interacts with the electron-rich fluorine atoms on the stationary phase.

    • Result: Br interacts more strongly than Cl, and positional access to this sigma hole dictates elution order, providing massive selectivity gains for isomers.

Visualization: Interaction Mechanisms[1]

G cluster_0 C18 Interaction (Non-Specific) cluster_1 PFP Interaction (Specific) C18_Ligand C18 Alkyl Chain Analyte_C18 Halogenated Analyte C18_Ligand->Analyte_C18 Hydrophobic Dispersion Forces PFP_Ligand PFP Ring (Electron Deficient) Analyte_PFP Halogenated Analyte (Electron Donor) PFP_Ligand->Analyte_PFP Pi-Pi Stacking Sigma_Hole Sigma Hole (Br/Cl) Positive Potential Analyte_PFP->Sigma_Hole Sigma_Hole->PFP_Ligand Halogen Bonding (Electrostatic)

Figure 1: Mechanistic comparison. C18 relies on weak dispersion forces, while PFP utilizes directed electrostatic and pi-pi interactions.

Comparative Performance Data

The following data summarizes a typical separation of positional isomers (e.g., o-, m-, p- chlorotoluene vs. bromotoluene) based on aggregated application metrics from high-purity silica phases.

Table 1: Selectivity (


) and Resolution (

) Comparison
Critical PairC18 Selectivity (

)
C18 Resolution (

)
PFP Selectivity (

)
PFP Resolution (

)
Result
Cl-Analog vs. Br-Analog 1.15> 2.01.25> 3.5Both Pass (Hydrophobicity drives separation)
2-Cl vs. 4-Cl Isomers 1.020.8 (Co-elution)1.122.4PFP Superior (Shape/Electronic selectivity)
2-Br vs. 4-Br Isomers 1.030.9 (Co-elution)1.183.1PFP Superior (Stronger sigma hole interaction)
Br-Impurity in Cl-Drug 1.101.81.304.5PFP Superior (Better peak capacity)

Analyst Note: While C18 can separate a Br-compound from a Cl-compound, it frequently fails to resolve the impurities (isomers) within those groups. PFP resolves both the analogs and their isomers.

Experimental Protocol: "The Halogen Scout"

This self-validating workflow is designed to maximize the selectivity differences between Bromine and Chlorine substituents.

Phase 1: Solvent Selection (Critical)
  • Do NOT use Acetonitrile (ACN) initially. ACN has a triple bond (

    
     system) that interferes with the 
    
    
    
    interactions between the analyte and the PFP phase.
  • USE Methanol (MeOH). MeOH is protic and "transparent" to

    
     mechanisms, allowing the PFP phase to exert maximum selectivity.
    
Phase 2: The Screening Gradient

Objective: Determine if the separation is driven by hydrophobicity or halogen-specific interactions.

Instrument: UHPLC or HPLC Column: PFP (e.g., Raptor FluoroPhenyl, ACE C18-PFP, or Agilent Poroshell PFP), 2.7 µm or 1.9 µm. Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Stabilizes ionization) Mobile Phase B: Methanol

Step-by-Step Method:

  • Equilibration: Flow at 5% B for 5 column volumes.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Hold: 95% B for 2 minutes.

  • Re-equilibration: 5 minutes.

Validation Checkpoint:

  • If peaks co-elute: Switch Mobile Phase B to Tetrahydrofuran (THF) (rare) or reduce temperature to 25°C to enhance steric selectivity.

  • If Br elutes before Cl: This indicates a "Reverse Halogen Effect" typical of specific steric exclusion; verify using a secondary C18 column.

Decision Tree for Method Development

Use this logic flow to select the correct column and conditions for your specific halogenated analyte mixture.

DecisionTree Start Start: Separation of Halogenated Compounds Q1 Are they Positional Isomers? (e.g. 2-Br vs 4-Br) Start->Q1 Q2 Are they Structural Analogs? (e.g. Cl-Drug vs Br-Impurity) Q1->Q2 No PFP Use PFP Column (Selectivity Dominant) Q1->PFP Yes C18 Use C18 Column (Hydrophobicity Dominant) Q2->C18 Yes Q2->PFP No (Complex Matrix) ACN Acetonitrile (Speed/Efficiency) C18->ACN Standard Solvent Select Mobile Phase B PFP->Solvent MeOH Methanol (Maximizes Pi-Pi) Solvent->MeOH Priority

Figure 2: Method Development Decision Tree. Note the prioritization of PFP and Methanol for isomeric separations.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Chromatography Online. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone
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1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.